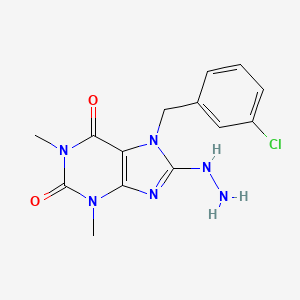
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CDP, is a purine derivative that has been extensively studied for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and immunomodulation.
Wirkmechanismus
The mechanism of action of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, studies have suggested that the compound may act as an antioxidant and a free radical scavenger. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its low toxicity. The compound has been shown to be relatively safe, even at high doses. Additionally, 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for research on 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the compound’s potential use in cancer treatment. Studies have shown that 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, research is ongoing to determine the compound’s potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, there is interest in exploring the immunomodulatory effects of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, particularly in the context of autoimmune disorders.
Synthesemethoden
The synthesis of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chlorobenzyl hydrazine with 1,3-dimethyl-2,6-dioxopurine in the presence of an acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as the final product. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and immunomodulation.
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-4-3-5-9(15)6-8/h3-6H,7,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRSLUQAMPTFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)
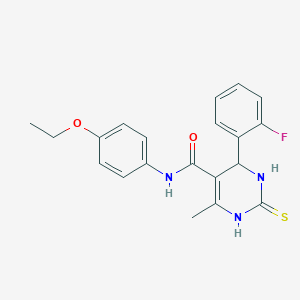
![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4967575.png)

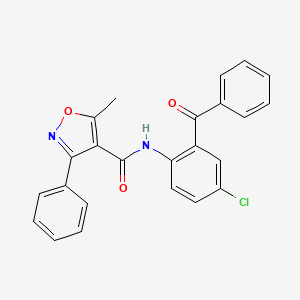
![N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B4967598.png)
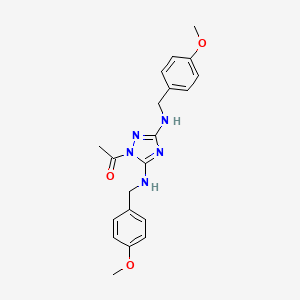
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
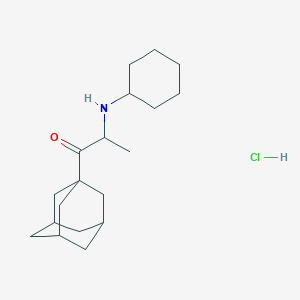
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)